molecular formula C19H15N5O2 B13034634 6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione

Cat. No.: B13034634
M. Wt: 345.4 g/mol
InChI Key: GSJZKUBIMPHDOS-UHFFFAOYSA-N
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Description

6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione typically involves multi-step reactions. One common method includes the condensation of appropriate aldehydes with urea and ethyl acetoacetate in the presence of a catalyst such as concentrated hydrochloric acid. The reaction mixture is heated to reflux for several hours to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione involves its interaction with molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various proteins and nucleic acids, modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-1-phenyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione stands out due to its unique combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H15N5O2

Molecular Weight

345.4 g/mol

IUPAC Name

6-methyl-3-(4-methylphenyl)-1-phenylpyrimido[5,4-e][1,2,4]triazine-5,7-dione

InChI

InChI=1S/C19H15N5O2/c1-12-8-10-13(11-9-12)16-20-15-17(21-19(26)23(2)18(15)25)24(22-16)14-6-4-3-5-7-14/h3-11H,1-2H3

InChI Key

GSJZKUBIMPHDOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=NC(=O)N(C(=O)C3=N2)C)C4=CC=CC=C4

Origin of Product

United States

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